Cas no 939968-45-3 (6-(3-(4-(Trifluoromethyl)pyridin-2-yl)ureido)pyridine-3-boronic acid pinacol ester)

6-(3-(4-(Trifluoromethyl)pyridin-2-yl)ureido)pyridine-3-boronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 6-(3-(4-(Trifluoromethyl)pyridin-2-yl)ureido)pyridine-3-boronic acid pinacol ester
- 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-3-(4-(trifluoromethyl)pyridin-2-yl)urea
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- MDL: MFCD13191371
- Inchi: 1S/C18H20BF3N4O3/c1-16(2)17(3,4)29-19(28-16)12-5-6-13(24-10-12)25-15(27)26-14-9-11(7-8-23-14)18(20,21)22/h5-10H,1-4H3,(H2,23,24,25,26,27)
- InChI Key: TXJIUHWJAOAVNW-UHFFFAOYSA-N
- SMILES: FC(C1C=CN=C(C=1)NC(NC1=CC=C(B2OC(C)(C)C(C)(C)O2)C=N1)=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 3
- Complexity: 589
- Topological Polar Surface Area: 85.4
6-(3-(4-(Trifluoromethyl)pyridin-2-yl)ureido)pyridine-3-boronic acid pinacol ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM590252-5g |
6-(3-(4-(Trifluoromethyl)pyridin-2-yl)ureido)pyridine-3-boronic acid pinacol ester |
939968-45-3 | 95%+ | 5g |
$3430 | 2022-08-31 | |
Chemenu | CM590252-100mg |
6-(3-(4-(Trifluoromethyl)pyridin-2-yl)ureido)pyridine-3-boronic acid pinacol ester |
939968-45-3 | 95%+ | 100mg |
$490 | 2022-08-31 | |
Chemenu | CM590252-1g |
6-(3-(4-(Trifluoromethyl)pyridin-2-yl)ureido)pyridine-3-boronic acid pinacol ester |
939968-45-3 | 95%+ | 1g |
$980 | 2022-08-31 |
6-(3-(4-(Trifluoromethyl)pyridin-2-yl)ureido)pyridine-3-boronic acid pinacol ester Related Literature
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
Additional information on 6-(3-(4-(Trifluoromethyl)pyridin-2-yl)ureido)pyridine-3-boronic acid pinacol ester
Comprehensive Overview of 6-(3-(4-(Trifluoromethyl)pyridin-2-yl)ureido)pyridine-3-boronic acid pinacol ester (CAS No. 939968-45-3)
The compound 6-(3-(4-(Trifluoromethyl)pyridin-2-yl)ureido)pyridine-3-boronic acid pinacol ester (CAS No. 939968-45-3) is a highly specialized boronic acid derivative with significant applications in pharmaceutical research and organic synthesis. Its unique structure, featuring a trifluoromethylpyridine moiety and a boronic acid pinacol ester group, makes it a valuable intermediate in the development of novel therapeutics, particularly in the field of kinase inhibitors and targeted drug delivery systems. Researchers and chemists are increasingly interested in this compound due to its versatility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.
In recent years, the demand for boronic acid derivatives like 6-(3-(4-(Trifluoromethyl)pyridin-2-yl)ureido)pyridine-3-boronic acid pinacol ester has surged, driven by advancements in precision medicine and bioconjugation techniques. This compound's ability to form stable covalent bonds with biomolecules has positioned it as a key player in the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies. These applications align with current trends in drug discovery, where researchers are focusing on small-molecule modulators to address previously undruggable targets.
The trifluoromethyl group in this compound enhances its metabolic stability and bioavailability, making it particularly attractive for medicinal chemistry applications. This feature is especially relevant given the growing interest in fluorinated compounds in pharmaceutical development, as evidenced by the increasing number of FDA-approved drugs containing fluorine atoms. The pinacol ester moiety further improves the compound's handling characteristics, allowing for easier storage and manipulation under standard laboratory conditions.
From a synthetic chemistry perspective, 6-(3-(4-(Trifluoromethyl)pyridin-2-yl)ureido)pyridine-3-boronic acid pinacol ester serves as a versatile building block for constructing complex molecular architectures. Its compatibility with various palladium-catalyzed coupling reactions makes it invaluable for creating diverse heterocyclic compounds, which constitute a significant portion of modern pharmaceuticals. The compound's stability under diverse reaction conditions has made it particularly popular in high-throughput screening and combinatorial chemistry approaches.
In the context of current research trends, this compound has garnered attention for its potential applications in cancer therapeutics, particularly in the development of tyrosine kinase inhibitors. The pyridine-urea scaffold present in the molecule is known to interact with various kinase binding sites, making it a promising candidate for structure-activity relationship studies. Additionally, the boronic acid functionality offers unique opportunities for creating bioconjugates and prodrug systems, addressing current challenges in drug delivery and targeting.
Quality control and characterization of 6-(3-(4-(Trifluoromethyl)pyridin-2-yl)ureido)pyridine-3-boronic acid pinacol ester typically involve advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements necessary for pharmaceutical applications. The growing emphasis on quality by design in drug development has further increased the importance of rigorous characterization for such intermediates.
As the pharmaceutical industry continues to explore personalized medicine approaches, compounds like 6-(3-(4-(Trifluoromethyl)pyridin-2-yl)ureido)pyridine-3-boronic acid pinacol ester are becoming increasingly valuable. Their ability to serve as modular building blocks for creating diverse molecular libraries aligns perfectly with current drug discovery paradigms. Furthermore, the compound's potential applications in chemical biology and diagnostic probe development make it a subject of ongoing research interest across multiple disciplines.
The synthesis and application of 6-(3-(4-(Trifluoromethyl)pyridin-2-yl)ureido)pyridine-3-boronic acid pinacol ester represent an exciting intersection of organic chemistry, medicinal chemistry, and materials science. As research continues to uncover new applications for this versatile compound, its importance in both academic and industrial settings is likely to grow significantly in the coming years.
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